![molecular formula C22H24N4O3S2 B2536828 2-((4-amino-5-((4-isopropylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide CAS No. 894948-54-0](/img/structure/B2536828.png)
2-((4-amino-5-((4-isopropylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide
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Description
2-((4-amino-5-((4-isopropylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide is a useful research compound. Its molecular formula is C22H24N4O3S2 and its molecular weight is 456.58. The purity is usually 95%.
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Scientific Research Applications
Crystallography and Molecular Structure
Research in crystallography has explored similar compounds to understand their molecular conformations and interactions. For instance, studies on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide and related molecules reveal the crystal structures and folding conformations of these compounds, highlighting intramolecular hydrogen bonding that stabilizes their folded conformations (Subasri et al., 2016), (Subasri et al., 2017). This information is crucial for understanding how these molecules interact with biological targets.
Antitumor Activity
Compounds with a structure similar to "2-((4-amino-5-((4-isopropylphenyl)sulfonyl)pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide" have been synthesized and evaluated for their potential antitumor activity. For example, classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines have been developed as antifolates, showing significant inhibitory activity against human dihydrofolate reductase (DHFR) as well as tumor cell growth in culture (Gangjee et al., 2007). These findings suggest the therapeutic potential of similar compounds in cancer treatment.
Molecular Docking Studies
Molecular docking studies offer insights into the binding affinities and interactions of compounds with biological targets. A speculative analysis on the electronic structure and molecular docking of a closely related compound, N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, as an anti-amoebic agent, has been conducted to understand its interactions with biological targets (Shukla & Yadava, 2020). Such studies are fundamental in drug design and development processes.
properties
IUPAC Name |
2-[4-amino-5-(4-propan-2-ylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S2/c1-14(2)16-8-10-17(11-9-16)31(28,29)19-12-24-22(26-21(19)23)30-13-20(27)25-18-7-5-4-6-15(18)3/h4-12,14H,13H2,1-3H3,(H,25,27)(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BENIPWSKQMDFMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=C(C=C3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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